BENGHE Foundational & Exploratory

Check Availability & Pricing

what is the chemical structure of Afatinib
Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641

Unraveling Afatinib Impurity C: A Technical
Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Afatinib Impurity C, a known
related substance to the potent tyrosine kinase inhibitor, Afatinib. This document elucidates the
chemical structure, offers available quantitative data, and outlines general experimental
methodologies for its analysis. Furthermore, a visualization of the signaling pathway targeted
by Afatinib is presented to contextualize the significance of the active pharmaceutical
ingredient.

Introduction: Defining Afatinib and its
Stereoisomeric Impurity

Afatinib is a targeted cancer therapy that functions as an irreversible inhibitor of the ErbB family
of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal
growth factor receptor 2 (HER2), and ErbBA4. It is primarily used in the treatment of non-small
cell lung cancer (NSCLC).

Initial investigations into "Afatinib Impurity C" revealed conflicting information across various
sources. However, a consensus among major chemical suppliers and in scientific literature
identifies Afatinib Impurity C by the Chemical Abstracts Service (CAS) number 945553-91-3.
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This compound is the (R)-stereoisomer of Afatinib, differing in the chirality of the
tetrahydrofuran moiety. The active pharmaceutical ingredient, Afatinib, possesses the (S)-
configuration at this stereocenter. This subtle structural difference underscores the importance
of precise stereochemical control during synthesis and the need for accurate analytical
methods to ensure the purity and safety of the final drug product.

Chemical Structure and Quantitative Data

The definitive chemical structure of Afatinib Impurity C is presented below, in comparison to
its parent compound, Afatinib.

Afatinib:

o IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-
guinazolinyl]-4-(dimethylamino)-2-butenamide[1]

e CAS Number: 850140-72-6
e Molecular Formula: C24H25CIFNsO3[1]
e Molecular Weight: 485.94 g/mol [2]

Afatinib Impurity C:

IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-
guinazolinyl]-4-(dimethylamino)-2-butenamide[3]

e Synonym: Afatinib (R)-Isomer[2][4]

e CAS Number: 945553-91-3[2][3][4][5]

e Molecular Formula: C24H25CIFNsO3[2][4][5]
e Molecular Weight: 485.94 g/mol [2][4][5]

The following table summarizes the key quantitative data for both compounds for ease of
comparison.
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Property Afatinib Afatinib Impurity C
(2E)-N-[4-[(3-Chloro-4- (2E)-N-[4-[(3-Chloro-4-
fluorophenyl)amino]-7-[[(S)- fluorophenyl)amino]-7-[[(R)-
tetrahydro-3-furanyl]oxy]-6- tetrahydro-3-furanyl]oxy]-6-

IUPAC Name y ylJoxy] y ylJoxy]
quinazolinyl]-4- quinazolinyl]-4-
(dimethylamino)-2- (dimethylamino)-2-
butenamide[1] butenamide[3]

CAS Number 850140-72-6 945553-91-3[2][3][4]1[5]

Molecular Formula C24H25CIFNsO3[1] C24H25CIFNsOs[2][4][5]

Molecular Weight 485.94 g/mol [2] 485.94 g/mol [2][4][5]
(S)-isomer at the (R)-isomer at the

Stereochemistr
Y tetrahydrofuran ring tetrahydrofuran ring

Experimental Protocols for Analysis

Detailed experimental protocols for the specific synthesis of Afatinib Impurity C are not readily
available in the public domain. However, based on a study by Chavan et al. on the degradation
products of Afatinib, a general approach for the isolation and characterization of such impurities
can be outlined.[1]

General Protocol for Isolation and Characterization:

o Stress Degradation Studies: To understand the formation of impurities, Afatinib dimaleate is
subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and
photolysis.[1]

» Chromatographic Separation: A stability-indicating High-Performance Liquid
Chromatography (HPLC) method is developed to separate the parent drug from its
degradation products. A typical method might employ a C18 column with a gradient elution
using a buffered mobile phase.[1]

« |solation: Preparative HPLC is utilized to isolate the impurity of interest in sufficient quantity
for structural elucidation.[1]
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e Structural Characterization:

o Mass Spectrometry (MS): High-resolution mass spectrometry, such as LC-Q-TOF/MS/MS,
is used to determine the exact mass and fragmentation pattern of the impurity, confirming
its molecular formula.[1]

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
employed to definitively determine the chemical structure and stereochemistry of the
isolated impurity.[1]

Signaling Pathway Inhibition by Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR,
HERZ2, and ErbB4, thereby inhibiting their signaling activity. This blockade disrupts downstream
pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The
following diagram illustrates this mechanism of action.
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Caption: Afatinib's inhibition of ErbB family receptor signaling.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1311641?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Afatinib Impurity C, the (R)-stereoisomer of Afatinib, is a critical process-related impurity that
requires careful monitoring and control in the manufacturing of the active pharmaceutical
ingredient. While sharing the same molecular formula and weight as Afatinib, its different
spatial arrangement can potentially impact its pharmacological and toxicological profile. The
analytical methodologies outlined provide a framework for the identification and
characterization of this and other related substances, ensuring the quality and safety of Afatinib
for patient use. Understanding the mechanism of action of Afatinib further highlights the
importance of delivering a pure and well-characterized drug substance for optimal therapeutic
outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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